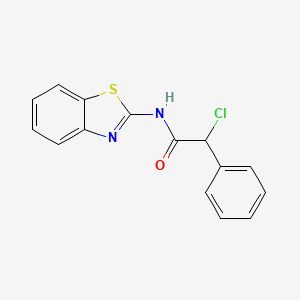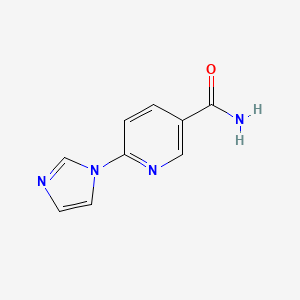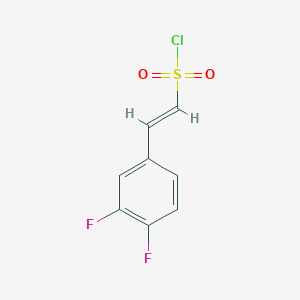
(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride
Descripción general
Descripción
(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride, commonly known as DFE-SCl, is an organosulfur compound that has been used extensively in scientific research for its unique properties. DFE-SCl is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is a versatile compound that can be used in various applications, such as synthesis, catalysis, and biochemistry.
Mecanismo De Acción
DFE-SCl is a versatile compound that can be used in various applications, such as synthesis, catalysis, and biochemistry. In synthesis, DFE-SCl acts as an electrophile, reacting with nucleophiles, such as alcohols and amines, to form the desired product. In catalysis, DFE-SCl acts as a Lewis acid, reacting with Lewis bases, such as alcohols and amines, to form the desired product. In biochemistry, DFE-SCl acts as an enzyme inhibitor, reacting with enzymes, such as proteases and phosphatases, to inhibit their activity.
Biochemical and Physiological Effects
DFE-SCl has been studied extensively for its biochemical and physiological effects. Studies have shown that DFE-SCl has an inhibitory effect on the activity of enzymes, such as proteases and phosphatases. It has also been shown to inhibit the growth of bacteria and fungi, as well as to reduce the activity of proteins involved in cancer cell proliferation. Furthermore, DFE-SCl has been shown to reduce inflammation and to have anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE-SCl has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it ideal for use in laboratory experiments. Another advantage is that it is relatively stable, making it ideal for use in long-term experiments. One limitation is that DFE-SCl is toxic and should be handled with care. Another limitation is that it is a reactive compound, so it should not be handled in the presence of other reactive compounds.
Direcciones Futuras
DFE-SCl has a wide range of potential future applications. One potential application is in the development of new pharmaceuticals, such as antibiotics and antifungals. Another potential application is in the development of new materials, such as polymers and polyurethanes. Additionally, DFE-SCl could be used in the development of new catalysts for organic synthesis. Finally, DFE-SCl could be used in the development of new biocompatible materials for medical applications.
Aplicaciones Científicas De Investigación
DFE-SCl has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, such as esters, amides, and thiols. It has also been used as a catalyst in the synthesis of organic compounds, such as alcohols and amines. In addition, DFE-SCl has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Furthermore, DFE-SCl has been used in the synthesis of polymers and other materials, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
(E)-2-(3,4-difluorophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2S/c9-14(12,13)4-3-6-1-2-7(10)8(11)5-6/h1-5H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELHFMOMIZBDTC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CS(=O)(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/S(=O)(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



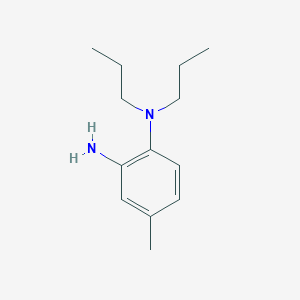
![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
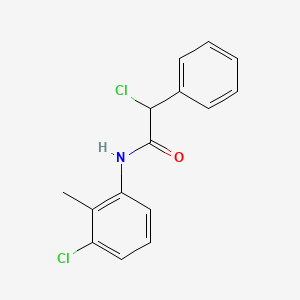
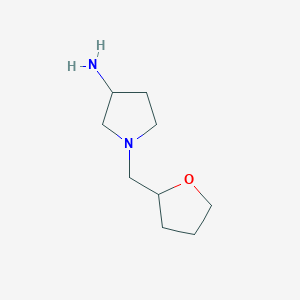
![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)

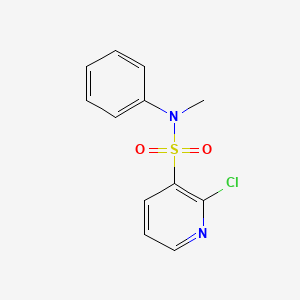

![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)


